2'-(2-methoxyethyl)-N-(4-methyl-1,3-thiazol-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide
CAS No.:
Cat. No.: VC15121625
Molecular Formula: C22H27N3O3S
Molecular Weight: 413.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H27N3O3S |
|---|---|
| Molecular Weight | 413.5 g/mol |
| IUPAC Name | 2-(2-methoxyethyl)-N-(4-methyl-1,3-thiazol-2-yl)-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide |
| Standard InChI | InChI=1S/C22H27N3O3S/c1-15-14-29-21(23-15)24-19(26)18-16-8-4-5-9-17(16)20(27)25(12-13-28-2)22(18)10-6-3-7-11-22/h4-5,8-9,14,18H,3,6-7,10-13H2,1-2H3,(H,23,24,26) |
| Standard InChI Key | STWCOISXWSGZSW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CSC(=N1)NC(=O)C2C3=CC=CC=C3C(=O)N(C24CCCCC4)CCOC |
Introduction
The compound 2'-(2-methoxyethyl)-N-(4-methyl-1,3-thiazol-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide is a complex organic molecule with a unique structure that includes a spiro[cyclohexane-1,3'-isoquinoline] core, a thiazole ring, and a methoxyethyl side chain. Its CAS number is 1049123-57-0 . This compound belongs to a class of molecules known for their diverse biological activities and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes. Although specific details for this exact compound are not widely available, similar compounds often require careful optimization of reaction conditions to achieve high yields and purity. Common steps may include the formation of the spiroisoquinoline core, attachment of the thiazole ring, and introduction of the methoxyethyl side chain.
Biological Activities
Compounds with similar structures, such as those containing thiazole and isoquinoline rings, have been studied for their pharmacological properties. These include antimicrobial, anti-inflammatory, and anticancer effects. The presence of the thiazole ring is particularly notable for enhancing interactions with biological targets, such as enzymes and receptors involved in disease pathways.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Methoxymeloxicam | Contains a methoxy group and thiazole | Known anti-inflammatory properties |
| 2-Methyl-1-oxo-1,2-dihydroisoquinoline | Lacks the thiazole ring | Simpler structure with potential similar activity |
| N-(2-Methoxyethyl)-5-{(2-methylthiazol-4-yl)methyl} | Contains a similar methoxyethyl side chain | Focused on different thiazole derivatives |
These compounds highlight the uniqueness of the target compound due to its specific combination of functional groups contributing to its distinct biological profile and potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume